molecular formula C10H6BrNS B1602587 5-Bromo-3-cyanomethyl-benzo[B]thiophene CAS No. 23799-61-3

5-Bromo-3-cyanomethyl-benzo[B]thiophene

Cat. No. B1602587
CAS RN: 23799-61-3
M. Wt: 252.13 g/mol
InChI Key: FXPSKDXIAHKGJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-Bromo-3-cyanomethyl-benzo[B]thiophene, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Synthesis and Modification

  • 5-Bromo-3-cyanomethyl-benzo[B]thiophene and its derivatives are synthesized through various chemical processes. For example, substituted benzo[b]thiophenes, which include bromo substituents, are prepared by cyclization of thiophenyl-acetals and ketones using polyphosphoric acid (Pié & Marnett, 1988). Similarly, bromocyclization of alkynes and palladium-catalyzed tosylhydrazones cross-couplings are used to create a library of functionalized benzo[b]thiophenes, including derivatives with bromo substituents (Tréguier et al., 2014).

Application in Tubulin Binding Agents

  • Benzo[b]thiophenes, including those with bromo substituents, have been explored for their potential as tubulin binding agents. A novel palladium-mediated coupling approach to synthesize 2,3-disubstituted benzo[b]thiophenes has been developed for this purpose (Flynn et al., 2001).

Pharmacological Research

  • Benzo[b]thiophenes, particularly those substituted at the 5-position with bromo, have been evaluated for pharmacological activities. For example, benzo[b]thiophen analogues of tryptophan and alpha-methyltryptophan, including 5-bromo derivatives, have been prepared and evaluated for pharmacological use (Chapman et al., 1969).

Material Science Applications

  • In material science, 5-diarylamino-2-methylbenzo[b]thiophene, a related compound, has been studied for its charge-transporting properties. The bromination selectivity of this compound was explored for further modification, revealing unique electron structures and reaction selectivities (Wu et al., 2013).

Antimicrobial Properties

  • Research on benzo[b]thiophene derivatives, including those with bromo substitutions, has included the synthesis and testing of these compounds for antimicrobial activities. This is especially relevant given the global concern of antimicrobial resistance, and these studies contribute to the search for new antibiotic classes (Masih et al., 2021).

Safety And Hazards

5-Bromo-3-cyanomethyl-benzo[B]thiophene is intended for research and development use only . It is not intended for medicinal, household, or other uses . Safety data sheets for similar compounds suggest that they may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for the use of 5-Bromo-3-cyanomethyl-benzo[B]thiophene are not specified in the search results. As a research compound, its future applications will likely depend on the outcomes of ongoing and future studies .

properties

IUPAC Name

2-(5-bromo-1-benzothiophen-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNS/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPSKDXIAHKGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590193
Record name (5-Bromo-1-benzothiophen-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-cyanomethyl-benzo[B]thiophene

CAS RN

23799-61-3
Record name 5-Bromobenzo[b]thiophene-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23799-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromo-1-benzothiophen-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 0.115 gm (2.34 mMol) sodium cyanide, 2 mL ethanol and 1 mL water was heated to reflux. To this refluxing mixture was added a solution of 0.356 gm (1.16 mMol) 5-bromo-3-(bromomethyl)benzothiophene in 4 mL ethanol. The resulting mixture was heated at reflux for 3 hours. The reaction mixture was cooled to room temperature and then partitioned between water and ethyl acetate. The phases were separated and the aqueous phase extracted with ethyl acetate. The combined organic phases were dried over sodium sulfate and concentrated under reduced pressure. The residue was subjected to flash silica gel chromatography, eluting with hexane containing 10% dichloromethane and 5% ethyl acetate. Fractions containing product were combined and concentrated under reduced pressure to provide 0.214 gm (73%) of the desired nitrile as a solid.
Quantity
0.115 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.356 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Leclerc, N Beaurain, P Depreux… - Pharmacy and …, 2000 - Wiley Online Library
A novel series of melatonin analogues based on the benzothiophene nucleus is described. In these compounds the methoxy group was replaced by electron‐attracting groups such …
Number of citations: 5 onlinelibrary.wiley.com

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